Ethyl 5-bromo-4-oxopentanoate

Description

BenchChem offers high-quality Ethyl 5-bromo-4-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-bromo-4-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.

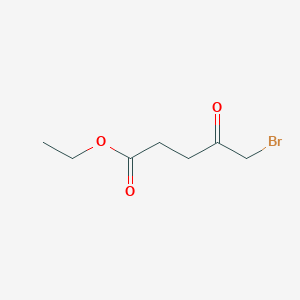

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-bromo-4-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrO3/c1-2-11-7(10)4-3-6(9)5-8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTCCISWRZQSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801262168 | |

| Record name | Pentanoic acid, 5-bromo-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14594-25-3 | |

| Record name | Pentanoic acid, 5-bromo-4-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14594-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 5-bromo-4-oxo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801262168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-bromo-4-oxopentanoate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-4-oxopentanoate, a bifunctional organic molecule, is a compound of significant interest in modern synthetic chemistry. Its structure, incorporating both a β-keto ester and an α-halo ketone moiety, provides two distinct and highly reactive sites. This dual functionality makes it a versatile building block for the synthesis of complex organic molecules, particularly in the burgeoning field of targeted protein degradation. This guide offers a comprehensive overview of its chemical properties, a detailed representative synthesis, in-depth spectral analysis, reactivity profile, and key applications, with a focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical and Spectroscopic Properties

Ethyl 5-bromo-4-oxopentanoate is a halogenated ketoester whose physical and chemical characteristics are dictated by its functional groups. A summary of its core properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 14594-25-3 | [1] |

| Molecular Formula | C₇H₁₁BrO₃ | [1][2] |

| Molecular Weight | 223.06 g/mol | [2] |

| Appearance | Not specified, likely a liquid | - |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Boiling Point | 270.7 ± 15.0 °C at 760 mmHg | [1] |

| Flash Point | 117.5 ± 20.4 °C | [1] |

| Solubility | Soluble in many organic solvents such as dichloromethane, ethyl acetate, and methanol.[3] Poor solubility in water is expected.[4] | |

| LogP | 1.31 | [1] |

Spectroscopic Analysis

While a publicly available, peer-reviewed full set of spectra for Ethyl 5-bromo-4-oxopentanoate is not readily found, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[5][6][7][8]

¹H NMR Spectroscopy (Predicted)

-

~4.2 ppm (quartet, 2H): The two protons of the ethyl ester's methylene group (-O-CH₂-CH₃), split by the adjacent methyl group.

-

~4.0 ppm (singlet, 2H): The two protons of the brominated methylene group (-C(O)-CH₂-Br). These protons are adjacent to a carbonyl group and a bromine atom, which deshields them significantly.

-

~2.9 ppm (triplet, 2H): The methylene protons adjacent to the ketone carbonyl group (-CH₂-C(O)-).

-

~2.6 ppm (triplet, 2H): The methylene protons adjacent to the ester carbonyl group (-CH₂-C(O)-O-).

-

~1.3 ppm (triplet, 3H): The three protons of the ethyl ester's methyl group (-O-CH₂-CH₃), split by the adjacent methylene group.

¹³C NMR Spectroscopy (Predicted)

-

~200 ppm: The carbon of the ketone carbonyl group.[9]

-

~172 ppm: The carbon of the ester carbonyl group.[9]

-

~61 ppm: The methylene carbon of the ethyl ester (-O-CH₂-CH₃).

-

~35 ppm: The methylene carbon adjacent to the ketone.

-

~33 ppm: The brominated methylene carbon (-CH₂-Br).

-

~28 ppm: The methylene carbon adjacent to the ester.

-

~14 ppm: The methyl carbon of the ethyl ester (-O-CH₂-CH₃).

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by two strong absorption bands in the carbonyl region.

-

~1735 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the ethyl ester.[8]

-

~1715 cm⁻¹: Another strong, sharp peak for the C=O stretching vibration of the ketone.

-

~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl chain.

-

~1250-1000 cm⁻¹: C-O stretching vibrations of the ester group.

-

~650-550 cm⁻¹: A peak corresponding to the C-Br stretching vibration.

Mass Spectrometry

In mass spectrometry (electron ionization), the molecular ion peak [M]⁺ at m/z 222 and [M+2]⁺ at m/z 224 (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio) would be expected.[10] Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da), the bromo-methyl group (-CH₂Br, 93/95 Da), and cleavage at the carbonyl groups (alpha cleavage).[11]

Synthesis and Purification

The most direct and logical synthesis of Ethyl 5-bromo-4-oxopentanoate is via the selective α-bromination of the parent β-keto ester, ethyl 4-oxopentanoate (also known as ethyl levulinate).[12][13]

Representative Synthesis Protocol: α-Bromination of Ethyl Levulinate

This protocol is a representative method based on established procedures for the α-bromination of ketones.[13][14]

Reaction:

Materials and Reagents:

-

Ethyl 4-oxopentanoate (Ethyl levulinate)

-

Bromine (Br₂)

-

Dioxane or Diethyl Ether (solvent)

-

Aqueous Sodium Bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4-oxopentanoate (1.0 eq.) in dioxane or diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.0 eq.) in the same solvent to the stirred solution via the dropping funnel. The characteristic red-brown color of bromine should disappear as it reacts.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting material.

-

Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until effervescence ceases. This step neutralizes the HBr byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2x).

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude Ethyl 5-bromo-4-oxopentanoate can be purified by vacuum distillation or column chromatography on silica gel.[15][16]

-

Vacuum Distillation: Given its relatively high boiling point, distillation under reduced pressure is necessary to prevent decomposition.

-

Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate) would be a suitable system for purification.

The following diagram outlines the synthesis and purification workflow.

Reactivity and Chemical Behavior

The reactivity of Ethyl 5-bromo-4-oxopentanoate is characterized by its two electrophilic centers: the α-carbon bearing the bromine atom and the carbonyl carbons of the ketone and ester groups.

Reactivity at the α-Carbon (α-Halo Ketone Moiety)

The primary reaction at this site is nucleophilic substitution (Sₙ2) . The electron-withdrawing effect of the adjacent carbonyl group makes the C-Br bond more polar and the α-carbon highly susceptible to nucleophilic attack. This enhanced reactivity is a hallmark of α-halo ketones.

-

With Nucleophiles: It readily reacts with a wide range of nucleophiles (e.g., amines, thiols, azides, carboxylates) to displace the bromide ion. This is the key reaction for its use in PROTAC synthesis, where an amine from a warhead or linker attacks this position.

-

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo the Favorskii rearrangement to form a cyclopropanone intermediate, which can then be opened to yield a carboxylic acid derivative.

Reactivity of the β-Keto Ester Moiety

This functional group imparts several important reactive properties.

-

Acidity of the α'-Protons: The methylene protons between the two carbonyl groups (at C-3) are acidic and can be deprotonated by a suitable base to form a stabilized enolate. This enolate can then act as a nucleophile in subsequent alkylation or acylation reactions.

-

Hydrolysis and Decarboxylation: Like other β-keto esters, it is susceptible to hydrolysis of the ester group under acidic or basic conditions to form the corresponding β-keto acid. This acid is unstable and can readily undergo decarboxylation upon heating to yield a methyl ketone.[4]

-

Transesterification: The ethyl ester can be converted to other esters (transesterification) under appropriate catalytic conditions, which can be useful for modifying the solubility or reactivity of the molecule.[4]

The following diagram illustrates the key reactive sites of the molecule.

Applications in Drug Discovery and Organic Synthesis

The primary application of Ethyl 5-bromo-4-oxopentanoate in contemporary research is as a PROTAC linker .[17] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The structure of Ethyl 5-bromo-4-oxopentanoate is well-suited for this role. The α-bromo ketone provides a reactive handle for covalent attachment to a ligand for the E3 ligase or the target protein, typically through nucleophilic substitution by an amine or thiol on the ligand. The rest of the molecule serves as a flexible chain that can be further elaborated to achieve the optimal length and conformation for inducing the formation of a productive ternary complex (Target Protein - PROTAC - E3 Ligase).

Beyond its use in PROTACs, its bifunctional nature makes it a valuable intermediate for synthesizing a variety of heterocyclic compounds and other complex organic molecules.[18]

Safety and Handling

Ethyl 5-bromo-4-oxopentanoate should be handled with care in a well-ventilated fume hood. As an α-halo ketone, it is considered a lachrymator and is irritating to the eyes, skin, and respiratory system.[19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[20]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. Storage at 2-8°C under an inert atmosphere is recommended.[20]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

While specific toxicity data for this compound is not widely available, related bromo-organic compounds can be toxic if ingested, inhaled, or absorbed through the skin.[19][21] All handling should be performed with the assumption that the compound is hazardous.

Conclusion

Ethyl 5-bromo-4-oxopentanoate is a potent and versatile chemical building block with significant utility in modern organic synthesis and medicinal chemistry. Its dual reactivity, stemming from the α-halo ketone and β-keto ester functionalities, allows for a wide range of chemical transformations. While its primary contemporary application is in the construction of PROTAC linkers for targeted protein degradation, its potential as an intermediate for the synthesis of other complex molecules remains vast. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.

References

- Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Issues of β-Keto Esters in Enzymatic Hydrolysis.

-

Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(38), 23653–23671. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

PubChem. (n.d.). Ethyl (e)-5-bromo-4-oxo-2-pentenoate. Retrieved from [Link]

- Cayman Chemical. (2025). Safety Data Sheet - 4-Bromoamphetamine (hydrochloride).

- National Toxicology Program. (1996). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2).

-

De Kimpe, N. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules, 25(21), 5026. [Link]

-

Byrne, F. P., Forier, B., Bossaert, G., Hoebers, C., Farmer, T. J., & Hunt, A. J. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry, 20(16), 3748–3759. [Link]

- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.

-

Organic Syntheses. (n.d.). Alkyl and Alkylene Bromides. Retrieved from [Link]

-

NIST. (n.d.). Pentanoic acid, 5-bromo-, ethyl ester. In NIST Chemistry WebBook. Retrieved from [Link]

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl-5-bromo-4,4-dimethyl-2-(ethoxycarbonyl)-3-oxopentanoate. Retrieved from [Link]

-

Chemsrc. (n.d.). Ethyl 5-bromo-4-oxopentanoate | CAS#:14594-25-3. Retrieved from [Link]

-

AccelaChemBio. (n.d.). 14594-25-3,Ethyl 5-Bromo-4-oxopentanoate. Retrieved from [Link]

-

Soto, A., Martínez, F., & Pájaro, J. (2020). Solubility and thermodynamic analysis of ketoprofen in organic solvents. International Journal of Pharmaceutics, 588, 119686. [Link]

-

Tes. (n.d.). NMR examples explained: ethyl 4-oxopentanoate. Retrieved from [Link]

-

PubMed. (2020). Solubility and thermodynamic analysis of ketoprofen in organic solvents. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum and fragmentation patterns of 5-ethylnonan-4-one (9),.... Retrieved from [Link]

- Supporting Information. (n.d.). 13 - Supporting Information.

-

PubChem. (n.d.). Methyl 5-bromo-4-oxopentanoate. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 5-bromo-4-oxopentanoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Conversion of ethyl levulinate to ethyl pentanoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Ethyl Bromoacetate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 5-oxopentanoate. Retrieved from [Link]

- Google Patents. (n.d.). US2826537A - Method for purification of ketones.

Sources

- 1. Ethyl 5-bromo-4-oxopentanoate | CAS#:14594-25-3 | Chemsrc [chemsrc.com]

- 2. 14594-25-3,Ethyl 5-Bromo-4-oxopentanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 5. NMR examples explained: ethyl 4-oxopentanoate | Teaching Resources [tes.com]

- 6. Methyl 5-bromo-4-oxopentanoate | C6H9BrO3 | CID 9855825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Pentanoic acid, 5-bromo-, ethyl ester [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]

- 16. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. Ethyl 5-bromo-4-oxopentanoate [synhet.com]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. 14594-25-3|Ethyl 5-bromo-4-oxopentanoate|BLD Pharm [bldpharm.com]

- 21. echemi.com [echemi.com]

Introduction: Unveiling a Versatile Bifunctional Building Block

An In-Depth Technical Guide to Ethyl 5-bromo-4-oxopentanoate (CAS 14594-25-3): A Key Intermediate in Modern Organic Synthesis

Ethyl 5-bromo-4-oxopentanoate, with CAS number 14594-25-3, is a sophisticated chemical intermediate that has garnered significant attention from the scientific community.[1][2][3] At its core, this molecule is a bifunctional marvel, featuring both an α-bromoketone and an ethyl ester. This unique combination of reactive sites makes it an exceptionally valuable tool in the hands of synthetic chemists. The α-bromoketone provides a reactive handle for nucleophilic substitution, while the ester group offers a site for hydrolysis and subsequent amide bond formation, among other transformations. These characteristics have positioned Ethyl 5-bromo-4-oxopentanoate as a key player in the synthesis of complex molecules, particularly in the burgeoning field of drug discovery. Its application as a linker precursor in Proteolysis Targeting Chimeras (PROTACs) highlights its contemporary relevance, offering a bridge to selectively degrade target proteins—a paradigm-shifting approach in modern therapeutics.[4]

This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of facts. It aims to provide a Senior Application Scientist's perspective on the synthesis, characterization, reactivity, and application of this compound, emphasizing the causal logic behind experimental choices and providing a framework for its effective utilization in the laboratory.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is the bedrock of its successful application. The physical and chemical characteristics of Ethyl 5-bromo-4-oxopentanoate dictate its handling, reaction conditions, and purification strategies.

Physicochemical Properties

The properties summarized below have been compiled from various chemical data providers.[5] These values are critical for planning experiments, from calculating molar equivalents to selecting appropriate workup and purification techniques.

| Property | Value | Source |

| CAS Number | 14594-25-3 | Chemsrc[5], MedChemExpress[4] |

| Molecular Formula | C₇H₁₁BrO₃ | Chemsrc[5], MedChemExpress[4] |

| Molecular Weight | 223.06 g/mol | Chemsrc[5], MedChemExpress[4] |

| Density | 1.4 ± 0.1 g/cm³ | Chemsrc[5] |

| Boiling Point | 270.7 ± 15.0 °C at 760 mmHg | Chemsrc[5] |

| Flash Point | 117.5 ± 20.4 °C | Chemsrc[5] |

| Refractive Index | 1.470 | Chemsrc[5] |

| LogP | 1.31 | Chemsrc[5] |

Spectroscopic Characterization

Spectroscopic analysis provides an irrefutable fingerprint of a molecule. For a synthetic intermediate, confirming its structure is a non-negotiable step for which techniques like NMR, IR, and Mass Spectrometry are indispensable.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for structural verification.

-

¹H NMR : The proton spectrum is expected to show distinct signals. The ethyl group will present as a triplet (CH₃) and a quartet (CH₂). The two methylene groups of the pentanoate backbone will appear as complex multiplets, likely triplets of triplets, around the 2.5-3.0 ppm region. The most downfield signal for the aliphatic chain will be the methylene group adjacent to the bromine (–C(=O)CH₂Br), appearing as a singlet around 4.0 ppm due to the strong deshielding effect of both the carbonyl and the bromine atom.

-

¹³C NMR : The carbon spectrum will show seven distinct signals. Two carbonyl carbons (ester and ketone) will be evident in the downfield region (170-205 ppm). The carbon bearing the bromine (–CH₂Br) will be found around 35-40 ppm, while the remaining aliphatic carbons and the ethyl group carbons will appear in the upfield region.

-

-

Infrared (IR) Spectroscopy : IR spectroscopy is highly effective for identifying functional groups. The IR spectrum of Ethyl 5-bromo-4-oxopentanoate will be dominated by two strong absorption bands in the carbonyl region. The ester carbonyl (C=O) stretch is typically observed around 1735 cm⁻¹, while the ketone carbonyl stretch appears at a slightly lower wavenumber, around 1715 cm⁻¹.[7] The presence of these two distinct peaks is a strong indicator of the compound's bifunctional nature.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight and elemental composition. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺). A key feature would be the characteristic isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br), confirming the presence of a single bromine atom in the molecule.[8][9]

Synthesis and Purification: A Practical Approach

The most direct and common laboratory synthesis of Ethyl 5-bromo-4-oxopentanoate involves the α-bromination of its precursor, ethyl 4-oxopentanoate (also known as ethyl levulinate).[7] This electrophilic substitution reaction targets the α-carbon of the ketone, a position activated by the electron-withdrawing carbonyl group.

Synthetic Rationale and Mechanistic Insight

The choice of brominating agent and solvent is critical for achieving high yield and selectivity.[7] While elemental bromine (Br₂) can be used, it often requires acidic or basic conditions and can lead to side products. A more controlled approach might involve using reagents like N-Bromosuccinimide (NBS) or, as discussed for the methyl analog, an electrochemical bromination which can offer superior regioselectivity depending on the solvent system.[7] The reaction proceeds via an enol or enolate intermediate, which acts as the nucleophile attacking the bromine source. Using a solvent like methanol or ethanol can be advantageous as it can help stabilize the intermediates.[7]

Caption: General workflow for the synthesis of Ethyl 5-bromo-4-oxopentanoate.

Detailed Experimental Protocol: Synthesis

This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂), dissolve ethyl 4-oxopentanoate (1.0 eq.) in a suitable solvent such as methanol or acetic acid.

-

Bromination : Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq.) in the same solvent via the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.

-

Reaction Monitoring : After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Workup : Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted bromine. Transfer the mixture to a separatory funnel and dilute with water and an organic solvent like ethyl acetate.

-

Extraction : Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

-

Washing & Drying : Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentration : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Flash Column Chromatography

The crude product is often contaminated with starting material and potentially di-brominated side products. Flash column chromatography is the method of choice for purification.

-

Column Preparation : Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

-

Sample Loading : Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.

-

Elution : Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The polarity of the solvent system is chosen based on the principle that the less polar starting material will elute before the more polar brominated product.

-

Fraction Collection : Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Final Concentration : Remove the solvent from the combined pure fractions under reduced pressure to yield Ethyl 5-bromo-4-oxopentanoate as a colorless to pale yellow oil.

Chemical Reactivity and Synthetic Utility

The synthetic power of Ethyl 5-bromo-4-oxopentanoate stems from its two distinct reactive centers. This duality allows for orthogonal chemical modifications, making it a versatile scaffold.

Caption: Key reaction pathways for Ethyl 5-bromo-4-oxopentanoate.

-

Nucleophilic Substitution at C5 : The carbon atom bearing the bromine is highly electrophilic and susceptible to attack by a wide range of nucleophiles via an SN2 mechanism.[7] This is the most exploited reaction pathway, allowing for the introduction of amines, azides, thiols, and other functional groups, which is fundamental to its role in linker chemistry.[7][10]

-

Ketone Reduction : The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[7] This transformation is valuable as it can introduce a new stereocenter and a hydroxyl group for further functionalization, while typically leaving the ester and alkyl bromide intact.[7]

-

Ester Hydrolysis/Amidation : The ethyl ester can be hydrolyzed under basic (e.g., LiOH, NaOH) or acidic conditions to yield the corresponding carboxylic acid. This acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC) to form amide bonds, a cornerstone of PROTAC synthesis.

Application Spotlight: A Building Block for PROTACs

PROTACs are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[4] A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.[4]

Ethyl 5-bromo-4-oxopentanoate is an ideal precursor for the linker component. Its utility lies in its ability to be sequentially functionalized.

Caption: Conceptual workflow for using the topic compound in PROTAC synthesis.

-

Attachment of the First Ligand : The α-bromo position is reacted with a nucleophilic handle (e.g., an amine or thiol) on the E3 ligase ligand. This SN2 reaction securely tethers one end of the future linker.

-

Unmasking the Second Reactive Site : The ethyl ester is hydrolyzed to the free carboxylic acid. This step is crucial as it transforms a relatively inert group into a reactive handle for the next step.

-

Attachment of the Second Ligand : The newly formed carboxylic acid is activated and coupled with an amine on the target protein ligand to form a stable amide bond, thus completing the PROTAC structure.

The length and composition of the linker are critical for the efficacy of a PROTAC, and the five-atom backbone of the pentanoate derivative provides a common and effective starting point for linker design.

Safety, Handling, and Storage

As with any α-haloketone, Ethyl 5-bromo-4-oxopentanoate must be handled with care. These compounds are often classified as lachrymators and skin irritants. Adherence to strict safety protocols is mandatory.

GHS Hazard Information

The following is a summary of potential hazards; users must consult the full Safety Data Sheet (SDS) from their supplier before use.[11][12]

| Hazard Class | Statement | Precautionary Codes |

| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. | P261, P271, P280 |

| Skin Corrosion/Irritation | Causes skin irritation. | P264, P280 |

| Eye Damage/Irritation | Causes serious eye irritation. Lachrymator.[12] | P280, P305+P351+P338 |

Handling and Personal Protective Equipment (PPE)

-

Always handle Ethyl 5-bromo-4-oxopentanoate in a well-ventilated chemical fume hood.[11]

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11][12]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[11]

-

Use non-sparking tools and prevent the buildup of electrostatic charge, as the compound may be combustible.[11][12]

Storage and Stability

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[11]

-

Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]

-

For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C) is recommended.

References

-

Chemsrc. (2025). Ethyl 5-bromo-4-oxopentanoate | CAS#:14594-25-3. Chemsrc.com. [Link]

-

PubChem. (n.d.). Ethyl (e)-5-bromo-4-oxo-2-pentenoate. National Center for Biotechnology Information. [Link]

-

Chemical Register. (n.d.). Pentanoic acid, 5-bromo-4-oxo-, ethyl ester SDS. chemicalregister.com. [Link]

-

SpectraBase. (n.d.). Ethyl-5-bromo-4,4-dimethyl-2-(ethoxycarbonyl)-3-oxopentanoate. Spectrabase.com. [Link]

-

Chemsrc. (2025). Ethyl 4-oxopentanoate | CAS#:539-88-8. Chemsrc.com. [Link]

-

Supporting Information. (n.d.). Gold-Catalyzed 1,2-Iminonitronations of Electron-deficient Alkynes with Nitrosoarenes to Afford α-Imidoyl Nitrones. chem.ucla.edu. [Link]

-

NIST. (n.d.). Pentanoic acid, 5-bromo-, ethyl ester. NIST WebBook. [Link]

-

Chemical Synthesis Database. (n.d.). ethyl 4-methyl-5-oxopentanoate. Orgchemboulder.com. [Link]

-

Chemsigma. (n.d.). Ethyl 5-bromo-4-oxopentanoate [14594-25-3]. Chemsigma.com. [Link]

-

NIST. (n.d.). Pentanoic acid, 5-bromo-, ethyl ester. NIST WebBook. [Link]

-

AccelaChemBio. (n.d.). 14594-25-3,Ethyl 5-Bromo-4-oxopentanoate. accelachem.com. [Link]

-

Chemical Synthesis Database. (n.d.). ethyl 4-oxopentanoate. Orgchemboulder.com. [Link]

-

PubChem. (n.d.). Methyl 5-bromo-4-oxopentanoate. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). Pentanoic acid, 4-oxo-, ethyl ester. NIST WebBook. [Link]

-

Tes. (n.d.). NMR examples explained: ethyl 4-oxopentanoate. Tes.com. [Link]

Sources

- 1. ethyl 5-broMo-4-oxopentanoate | 14594-25-3 [chemicalbook.com]

- 2. Ethyl 5-bromo-4-oxopentanoate [14594-25-3] | Chemsigma [chemsigma.com]

- 3. 14594-25-3,Ethyl 5-Bromo-4-oxopentanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Ethyl 5-bromo-4-oxopentanoate | CAS#:14594-25-3 | Chemsrc [chemsrc.com]

- 6. Ethyl 5-bromo-4-oxopentanoate [synhet.com]

- 7. benchchem.com [benchchem.com]

- 8. Pentanoic acid, 5-bromo-, ethyl ester [webbook.nist.gov]

- 9. Pentanoic acid, 5-bromo-, ethyl ester [webbook.nist.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

Ethyl 5-bromo-4-oxopentanoate molecular weight and formula

An In-depth Technical Guide to Ethyl 5-bromo-4-oxopentanoate: A Key Intermediate in Modern Drug Discovery

Introduction

Ethyl 5-bromo-4-oxopentanoate is a bifunctional molecule that has garnered significant interest within the scientific community, particularly among researchers in medicinal chemistry and drug development. Its structure, featuring a reactive primary bromide, a ketone, and an ethyl ester, makes it a versatile building block for the synthesis of more complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a plausible synthetic route, its critical applications, and essential safety protocols, with a particular focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs).

Part 1: Core Molecular Identity and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of its successful application in research. Ethyl 5-bromo-4-oxopentanoate is a halogenated ketoester whose properties are summarized below.

Key Identifiers and Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁BrO₃ | [1][2][3] |

| Molecular Weight | 223.07 g/mol | [1][2] |

| CAS Number | 14594-25-3 | [1][2][3][4][5][6][7] |

| IUPAC Name | Ethyl 5-bromo-4-oxopentanoate | [5] |

| SMILES String | O=C(OCC)CCC(CBr)=O | [2] |

Note: A related unsaturated compound, Ethyl (e)-5-bromo-4-oxo-2-pentenoate (C₇H₉BrO₃, MW: 221.05 g/mol ), also exists and should not be confused with the title compound.[8]

The molecule's utility stems from its distinct functional groups. The primary alkyl bromide is a prime electrophilic site for nucleophilic substitution reactions. The ketone and ester groups offer additional sites for chemical modification or can influence the molecule's conformation and solubility.

Part 2: Synthesis and Characterization

While numerous suppliers offer this reagent, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A logical and common approach involves the selective bromination of a suitable precursor.

Proposed Synthetic Pathway: Bromination of Ethyl 4-oxopentanoate

The synthesis can be logically achieved through the α-bromination of ethyl 4-oxopentanoate. The methylene group adjacent to the ketone (the C5 position) is activated for bromination due to the electron-withdrawing nature of the carbonyl group, which stabilizes the enolate intermediate.

Causality of Experimental Choices:

-

Precursor: Ethyl 4-oxopentanoate is an ideal starting material as it already contains the required carbon skeleton and functional groups, simplifying the synthesis to a single key transformation.

-

Brominating Agent: A reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN) or an acid catalyst is often used for selective α-bromination of ketones. Alternatively, direct bromination with Br₂ in a suitable solvent like methanol or acetic acid can be employed, often with acid catalysis to promote enol formation.

-

Solvent: A polar aprotic solvent like dichloromethane (DCM) or a protic solvent like acetic acid can be used. The choice depends on the specific brominating agent and reaction conditions.

-

Temperature Control: Bromination reactions can be exothermic. Maintaining a low temperature initially helps to control the reaction rate and prevent side reactions, such as polybromination.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyl 4-oxopentanoate (1.0 eq.) and anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Dissolve bromine (Br₂, 1.05 eq.) in DCM and add it dropwise to the stirred solution over 30-60 minutes. The persistence of a slight orange color indicates the consumption of the starting material.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

-

Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel to yield pure ethyl 5-bromo-4-oxopentanoate.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis of Ethyl 5-bromo-4-oxopentanoate.

Part 3: Applications in Drug Development

The primary application of ethyl 5-bromo-4-oxopentanoate in modern drug discovery is as a versatile linker, particularly for the construction of PROTACs.[1]

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] A PROTAC consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two.

Ethyl 5-bromo-4-oxopentanoate is an ideal precursor for the linker component. The terminal bromide allows for covalent attachment to one of the ligands (often the E3 ligase ligand) through nucleophilic substitution, while the ester can be hydrolyzed to a carboxylic acid for subsequent amide bond formation with the other ligand.

Trustworthiness of the System: The self-validating nature of this approach lies in its modularity. The synthesis is stepwise and verifiable. The attachment of the linker precursor to the first ligand can be confirmed analytically before proceeding to the hydrolysis and coupling with the second ligand. This ensures that the final PROTAC is assembled correctly.

Conceptual PROTAC Assembly

Caption: Conceptual assembly of a PROTAC using the linker precursor.

Part 4: Safety, Handling, and Storage

As with any reactive chemical, adherence to strict safety protocols is mandatory when handling ethyl 5-bromo-4-oxopentanoate.

Hazard Identification and Precautions

This compound is a combustible liquid and may be harmful if swallowed or in contact with skin.[9][10] It is also a lachrymator, meaning it can cause tearing.[10]

| GHS Pictogram(s) | Hazard Statement(s) |

| GHS07 | Warning: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation. |

Recommended Handling and Storage

-

Handling: Always handle in a well-ventilated chemical fume hood.[4] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10] Avoid contact with skin, eyes, and clothing.[4][10] Use non-sparking tools and keep away from ignition sources.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][9] Keep away from incompatible materials such as strong acids, bases, and reducing agents.[10] Storage at 2-8°C under an inert atmosphere is often recommended.[2]

Conclusion

Ethyl 5-bromo-4-oxopentanoate is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its well-defined reactive sites provide a reliable platform for constructing complex molecules, most notably as a linker in the rapidly advancing field of targeted protein degradation. By understanding its fundamental properties, synthesis, and safe handling, researchers can effectively leverage this versatile compound to develop next-generation therapeutics.

References

-

Title: Ethyl (e)-5-bromo-4-oxo-2-pentenoate | C7H9BrO3 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Ethyl 5-bromo-4-oxopentanoate | CAS#:14594-25-3 Source: Chemsrc URL: [Link]

-

Title: 14594-25-3,Ethyl 5-Bromo-4-oxopentanoate Source: AccelaChemBio URL: [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 14594-25-3|Ethyl 5-bromo-4-oxopentanoate|BLD Pharm [bldpharm.com]

- 3. 14594-25-3,Ethyl 5-Bromo-4-oxopentanoate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. echemi.com [echemi.com]

- 5. Ethyl 5-bromo-4-oxopentanoate [synhet.com]

- 6. Ethyl 5-bromo-4-oxopentanoate | CAS#:14594-25-3 | Chemsrc [chemsrc.com]

- 7. ethyl 5-broMo-4-oxopentanoate | 14594-25-3 [chemicalbook.com]

- 8. Ethyl (e)-5-bromo-4-oxo-2-pentenoate | C7H9BrO3 | CID 11593763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Ethyl 5-bromo-4-oxopentanoate

Introduction: The Significance of Ethyl 5-bromo-4-oxopentanoate in Modern Drug Discovery

Ethyl 5-bromo-4-oxopentanoate is a bifunctional molecule of considerable interest in the field of medicinal chemistry and drug development. Its structure, incorporating both an electrophilic bromo-ketone and an ester moiety, makes it a versatile building block for the synthesis of more complex pharmaceutical intermediates. Notably, it has been identified as a valuable linker for the construction of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs represent a revolutionary therapeutic modality that co-opts the cell's natural protein degradation machinery to eliminate disease-causing proteins. The precise length and chemical nature of the linker are critical for the efficacy of a PROTAC, and molecules like Ethyl 5-bromo-4-oxopentanoate provide a synthetically accessible and modifiable scaffold for linker design.

This technical guide provides a comprehensive overview of a robust and scientifically sound pathway for the synthesis of Ethyl 5-bromo-4-oxopentanoate. It is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also a deep dive into the underlying chemical principles, reaction mechanisms, and practical considerations for a successful synthesis.

Retrosynthetic Analysis and Strategic Approach

The synthesis of Ethyl 5-bromo-4-oxopentanoate is most logically approached through the direct bromination of a suitable precursor. The structure of the target molecule points to Ethyl 4-oxopentanoate (also known as ethyl levulinate) as the ideal starting material. This precursor is commercially available and can also be readily synthesized from levulinic acid, a bio-based platform chemical.[3][4][5][6]

The key transformation is the selective bromination at the C5 position, which is alpha to the ketone. This regioselectivity is a critical consideration in the synthetic design.

Part I: Synthesis of the Precursor - Ethyl 4-oxopentanoate

The synthesis of the starting material, Ethyl 4-oxopentanoate, is a straightforward esterification of levulinic acid with ethanol. This reaction is typically catalyzed by a strong acid.

Reaction Scheme: Esterification of Levulinic Acid

Caption: Fischer esterification of levulinic acid to yield Ethyl 4-oxopentanoate.

Experimental Protocol: Synthesis of Ethyl 4-oxopentanoate

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add levulinic acid (1.0 eq), absolute ethanol (5.0 eq), and a catalytic amount of concentrated sulfuric acid (0.05 eq).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product is purified by vacuum distillation to afford pure Ethyl 4-oxopentanoate.

Part II: The Core Transformation - Regioselective α-Bromination of Ethyl 4-oxopentanoate

The pivotal step in the synthesis is the selective bromination of Ethyl 4-oxopentanoate at the C5 position. This is an example of an alpha-bromination of a ketone.

Reaction Scheme: Bromination of Ethyl 4-oxopentanoate

Caption: α-Bromination of Ethyl 4-oxopentanoate to yield the target compound.

Mechanistic Insights and Control of Regioselectivity

The α-bromination of a ketone can proceed under either acidic or basic conditions, typically through an enol or enolate intermediate, respectively. In the case of Ethyl 4-oxopentanoate, there are two potential sites for enolization and subsequent bromination: the C3 and C5 positions.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, followed by tautomerization to the enol. The enol then acts as a nucleophile, attacking a molecule of bromine. The formation of the more substituted enol is generally thermodynamically favored. However, in this case, the C5 position is a methyl group, while the C3 is a methylene. The enol formed at the C5 position is less sterically hindered and its formation is often kinetically favored. Furthermore, the electron-withdrawing effect of the ester group can influence the acidity of the α-protons.

For a selective bromination at the C5 position, the use of elemental bromine in a suitable solvent like acetic acid or methanol is a common and effective strategy.[7]

Experimental Protocol: Synthesis of Ethyl 5-bromo-4-oxopentanoate

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a thermometer, dissolve Ethyl 4-oxopentanoate (1.0 eq) in a suitable solvent such as glacial acetic acid or methanol.

-

Reaction Conditions: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

Monitoring the Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[1]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 5-bromo-4-oxopentanoate.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| Ethyl 4-oxopentanoate | C₇H₁₂O₃ | 144.17 | 539-88-8[8] |

| Ethyl 5-bromo-4-oxopentanoate | C₇H₁₁BrO₃ | 223.07[2] | 14594-25-3[2][9] |

Table 2: Hypothetical Reaction Parameters and Expected Outcomes

| Parameter | Value | Rationale/Reference |

| Starting Material | Ethyl 4-oxopentanoate | Direct precursor to the target molecule. |

| Brominating Agent | Elemental Bromine (Br₂) | Effective for α-bromination of ketones. |

| Solvent | Glacial Acetic Acid | Common solvent for selective bromination.[7] |

| Temperature | 0-10 °C (addition), RT (reaction) | To control the reaction rate and minimize side products. |

| **Molar Ratio (Substrate:Br₂) ** | 1 : 1.05 | A slight excess of bromine to ensure complete conversion. |

| Expected Yield | 70-85% | Based on similar reported α-bromination reactions. |

| Purification Method | Vacuum Distillation or Column Chromatography | To obtain a high-purity product.[10] |

Experimental Workflow Visualization

Caption: Step-by-step workflow for the two-stage synthesis.

Conclusion and Future Perspectives

The synthesis pathway detailed in this guide, proceeding via the α-bromination of Ethyl 4-oxopentanoate, represents a reliable and efficient method for the preparation of Ethyl 5-bromo-4-oxopentanoate. The control of regioselectivity through appropriate reaction conditions is paramount to the success of this synthesis. The resulting product is a valuable intermediate for the construction of PROTACs and other complex molecular architectures in drug discovery. Future work in this area may focus on the development of more environmentally benign bromination methods, potentially utilizing solid-supported reagents or catalytic processes to further enhance the sustainability of this important synthetic transformation.

References

- GROUP-1. (n.d.). Process Description.

- MedChemExpress. (n.d.). Ethyl 5-bromo-4-oxopentanoate.

- BenchChem. (n.d.). Ethyl 4-bromo-3-oxopentanoate.

- Organic Syntheses. (n.d.). Ethyl bromoacetate.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 5-Azidopentanoic Acid Ethyl Ester.

- Chemsrc. (n.d.). Ethyl 5-bromo-4-oxopentanoate.

- ACS Sustainable Chemistry & Engineering. (2021). Synthesis and Applications of Alkyl Levulinates.

- MDPI. (2021). A Green Chemistry Approach to Catalytic Synthesis of Ethyl Levulinate.

- Malaysian Journal of Analytical Sciences. (2019). PRODUCTION OF ETHYL LEVULINATE VIA ESTERIFICATION REACTION OF LEVULINIC ACID IN THE PRESENCE OF ZrO2.

- Catalysts. (2022). CATALYTIC REACTION STUDY OF LEVULINIC ACID ESTERIFICATION TO ETHYL LEVULINATE USING MODIFIED CARBON CATALYST AND ACIDIC DES.

- PrepChem.com. (n.d.). Preparation of ethyl 4-bromocrotonate.

- Google Patents. (2019). A kind of synthetic method of alpha-brominated ethyl isobutyrate.

- Chemsrc. (n.d.). Ethyl 4-oxopentanoate.

- ChemicalBook. (n.d.). Ethyl bromoacetate(105-36-2) 1H NMR spectrum.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. benchchem.com [benchchem.com]

- 8. Ethyl 4-oxopentanoate | CAS#:539-88-8 | Chemsrc [chemsrc.com]

- 9. Ethyl 5-bromo-4-oxopentanoate | CAS#:14594-25-3 | Chemsrc [chemsrc.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Ethyl 5-bromo-4-oxopentanoate: A Key Bifunctional Linker in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-bromo-4-oxopentanoate, a versatile heterobifunctional molecule, has emerged as a critical building block in the landscape of modern medicinal chemistry and drug development. Its unique structural features, comprising an ethyl ester, a ketone, and a reactive alpha-bromo ketone moiety, make it an invaluable tool for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 5-bromo-4-oxopentanoate, detailed synthetic and analytical protocols, and an in-depth exploration of its application as a bifunctional linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Part 1: Core Physicochemical Properties

A thorough understanding of the fundamental properties of Ethyl 5-bromo-4-oxopentanoate is paramount for its effective handling, application in synthesis, and purification.

Identification and Nomenclature

-

IUPAC Name: Ethyl 5-bromo-4-oxopentanoate

-

Synonyms: Ethyl 5-bromolevulinate, 5-Bromo-4-oxopentanoic acid ethyl ester

-

CAS Number: 14594-25-3[1]

-

Molecular Weight: 223.06 g/mol [3]

Physical Properties

The physical state and solubility of Ethyl 5-bromo-4-oxopentanoate dictate its handling and reaction conditions.

| Property | Value | Source |

| Physical State | Yellowish liquid | [3] |

| Boiling Point | 270.7 ± 15.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Melting Point | Not available | [1] |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Expert Insight: The lack of a defined melting point suggests that Ethyl 5-bromo-4-oxopentanoate is typically encountered as a liquid at ambient temperatures and may not readily crystallize. Its solubility in a range of organic solvents provides flexibility in choosing appropriate reaction and purification media.

Spectral Data (Predicted)

1.3.1. ¹H NMR Spectroscopy (Predicted)

-

δ 4.1-4.2 ppm (q, 2H): Methylene protons of the ethyl ester (-OCH₂CH₃).

-

δ 4.0-4.1 ppm (s, 2H): Methylene protons adjacent to the bromine atom (-COCH₂Br).

-

δ 2.8-3.0 ppm (t, 2H): Methylene protons adjacent to the ester carbonyl group (-CH₂COOEt).

-

δ 2.6-2.8 ppm (t, 2H): Methylene protons adjacent to the ketone carbonyl group (-COCH₂CH₂-).

-

δ 1.2-1.3 ppm (t, 3H): Methyl protons of the ethyl ester (-OCH₂CH₃).

1.3.2. ¹³C NMR Spectroscopy (Predicted)

-

δ ~200 ppm: Ketone carbonyl carbon (-C=O).

-

δ ~172 ppm: Ester carbonyl carbon (-COO-).

-

δ ~61 ppm: Methylene carbon of the ethyl ester (-OCH₂CH₃).

-

δ ~38 ppm: Methylene carbon adjacent to the bromine atom (-COCH₂Br).

-

δ ~35 ppm: Methylene carbon adjacent to the ketone carbonyl group (-COCH₂CH₂-).

-

δ ~28 ppm: Methylene carbon adjacent to the ester carbonyl group (-CH₂COOEt).

-

δ ~14 ppm: Methyl carbon of the ethyl ester (-OCH₂CH₃).

1.3.3. FTIR Spectroscopy (Predicted)

-

~1735 cm⁻¹: Strong C=O stretching vibration of the ester.

-

~1715 cm⁻¹: Strong C=O stretching vibration of the ketone.

-

~1200-1000 cm⁻¹: C-O stretching vibrations.

-

~600-700 cm⁻¹: C-Br stretching vibration.

Part 2: Synthesis and Chemical Reactivity

The synthetic utility of Ethyl 5-bromo-4-oxopentanoate stems from its straightforward preparation and the distinct reactivity of its functional groups.

Synthetic Protocol: A Two-Step Approach

The synthesis of Ethyl 5-bromo-4-oxopentanoate is typically achieved through a two-step process starting from the readily available ethyl levulinate.

Step 1: Synthesis of Ethyl Levulinate

Ethyl levulinate is prepared by the Fischer esterification of levulinic acid with ethanol in the presence of an acid catalyst.

Experimental Protocol:

-

To a solution of levulinic acid (1.0 eq) in ethanol (5.0 eq), add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude ethyl levulinate.

-

Purify the crude product by vacuum distillation to obtain pure ethyl levulinate.

Step 2: Alpha-Bromination of Ethyl Levulinate

The key step in the synthesis is the selective bromination at the alpha-position to the ketone. This is typically achieved using bromine in the presence of an acid catalyst.

Experimental Protocol:

-

Dissolve ethyl levulinate (1.0 eq) in a suitable solvent, such as acetic acid.

-

Add a catalytic amount of hydrobromic acid (HBr).

-

Slowly add a solution of bromine (Br₂) (1.0 eq) in acetic acid to the reaction mixture at room temperature, while stirring. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, stir the reaction mixture for an additional 1-2 hours at room temperature.

-

Pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a saturated solution of sodium bicarbonate to remove any unreacted acid, followed by a wash with sodium thiosulfate solution to quench any remaining bromine, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude Ethyl 5-bromo-4-oxopentanoate.

-

Further purification can be achieved by column chromatography on silica gel.

Chemical Reactivity and Mechanistic Insights

The synthetic versatility of Ethyl 5-bromo-4-oxopentanoate lies in the differential reactivity of its functional groups. The alpha-bromo ketone is a potent electrophile, readily undergoing nucleophilic substitution reactions, while the ester group can be hydrolyzed or transesterified under appropriate conditions.

Nucleophilic Substitution at the Alpha-Carbon:

The primary site of reactivity is the carbon atom bearing the bromine. This position is highly susceptible to attack by a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity is the cornerstone of its application as a bifunctional linker.

Reaction with Primary Amines:

The reaction with a primary amine is a classic Sₙ2 reaction, leading to the formation of a secondary amine and the displacement of the bromide ion. This reaction is fundamental to its use in conjugating molecules.

Expert Insight: The reaction with amines should be carried out in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the HBr generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive.

Part 3: Application in Drug Development - The PROTAC Revolution

The ability of Ethyl 5-bromo-4-oxopentanoate to connect two different molecular entities makes it an ideal linker for the construction of PROTACs.

The Role of Bifunctional Linkers in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4] A PROTAC molecule consists of three components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects them. The linker is not merely a passive spacer; its length, flexibility, and chemical nature are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) and ultimately for the efficiency of protein degradation.

Experimental Workflow: Conjugation of Ethyl 5-bromo-4-oxopentanoate to a POI Ligand

The following is a generalized protocol for the conjugation of Ethyl 5-bromo-4-oxopentanoate to a hypothetical POI ligand containing a primary amine functionality.

Experimental Protocol:

-

Dissolve the amine-containing POI ligand (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the solution.

-

To this stirring solution, add a solution of Ethyl 5-bromo-4-oxopentanoate (1.1 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the base and any water-soluble byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting conjugate (POI-linker) by flash column chromatography or preparative HPLC.

Expert Insight: The resulting POI-linker conjugate, now possessing a free ethyl ester, can be further modified. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an amine-containing E3 ligase ligand using standard peptide coupling reagents (e.g., HATU, HOBt). This modular approach allows for the facile synthesis of a library of PROTACs with varying linker lengths and attachment points.

Part 4: Safety, Handling, and Storage

As with any alpha-bromo ketone, proper safety precautions are essential when handling Ethyl 5-bromo-4-oxopentanoate.

Hazard Identification

-

GHS Hazard Statements: While specific GHS classifications for Ethyl 5-bromo-4-oxopentanoate are not universally available, alpha-bromo ketones are generally classified as corrosive and lachrymatory. They can cause severe skin burns and eye damage. They may also be harmful if swallowed or inhaled.

-

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

-

Handling and Storage

-

Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents. Refrigeration (2-8 °C) under an inert atmosphere is recommended for long-term storage to minimize degradation.

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. Due to its halogenated nature, it should be disposed of in a designated halogenated organic waste container.

Conclusion

Ethyl 5-bromo-4-oxopentanoate is a highly valuable and versatile building block in organic synthesis, with a particularly significant role in the development of novel therapeutics like PROTACs. Its well-defined reactivity, coupled with a straightforward synthetic route, allows for the efficient construction of complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, intended to empower researchers and scientists in their pursuit of innovative solutions in drug discovery and development. As the field of targeted protein degradation continues to expand, the importance of key bifunctional linkers like Ethyl 5-bromo-4-oxopentanoate is set to grow, making a thorough understanding of its chemistry more critical than ever.

References

- Sigma-Aldrich. (2024). Safety Data Sheet for 3-(Bromomethyl)benzonitrile.

- Benchchem. (2025). A Comparative Guide to Bifunctional Linkers in PROTACs for Researchers.

- Sivasubramaniam, M., et al. (2018). PRODUCTION OF ETHYL LEVULINATE VIA ESTERIFICATION REACTION OF LEVULINIC ACID IN THE PRESENCE OF ZrO2. Malaysian Journal of Analytical Sciences, 22(1), 45-53.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11137279, Ethyl 5-oxopentanoate. Retrieved from [Link]

- MDPI. (2020).

- BroadPharm. (2022).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9855825, Methyl 5-bromo-4-oxopentanoate. Retrieved from [Link]

- Sigma-Aldrich. (2024). Safety Data Sheet for α-Bromo-4-chlorophenylacetic acid.

-

Chemsrc. (2025). Ethyl 5-bromo-4-oxopentanoate. Retrieved from [Link]

- ResearchGate. (2018).

- Benchchem. (2025). Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis with Bromo-PEG5-alcohol.

-

Organic Syntheses. (n.d.). ethyl bromoacetate. Retrieved from [Link]

- Benchchem. (2025).

-

AccelaChemBio. (n.d.). 14594-25-3,Ethyl 5-Bromo-4-oxopentanoate. Retrieved from [Link]

- Benchchem. (2025). Application Notes and Protocols for PROTAC® Design Workflow Utilizing Pre-synthesized Linkers.

- Benchchem. (2025). Application Notes and Protocols for PROTAC Synthesis using Bromo-PEG5-phosphonic acid.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123984702, 5-Bromo-4-oxopentanal. Retrieved from [Link]

- Chemistry LibreTexts. (2025). 22.

- ResearchGate. (2021).

-

ResearchGate. (n.d.). Scheme 1 Conversion of ethyl levulinate to ethyl pentanoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]

- Google Patents. (n.d.). CN108997107A - A kind of synthetic method of alpha-brominated ethyl isobutyrate.

-

Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]

- ResearchGate. (2016). A Simple and Selective Procedure for α-Bromination of Alkanones Using Hexamethylenetetramine-Bromine Complex and Basic Alumina in Solvent-Free Conditions.

- YouTube. (2014).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 49855644, (E)-5-bromo-4-oxopent-2-enoic acid. Retrieved from [Link]

- ResearchGate. (1976).

- Benchchem. (2025).

- Chemistry LibreTexts. (2020). 20.6: Reactions of Amines.

- MDPI. (2020).

Sources

An In-depth Technical Guide to Ethyl 5-bromo-4-oxopentanoate: A Versatile Building Block in Modern Organic Synthesis and Drug Discovery

Foreword

In the landscape of modern medicinal chemistry and organic synthesis, the demand for versatile and reactive building blocks is perpetual. Ethyl 5-bromo-4-oxopentanoate, a bifunctional α-haloketone, has emerged as a molecule of significant interest. Its unique structural arrangement, featuring two electrophilic centers, bestows upon it a rich and diverse reactivity, making it an invaluable precursor for a variety of molecular scaffolds. This is particularly true in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it serves as a key component in the construction of linkers that are fundamental to the efficacy of these novel therapeutics.[1][2] This technical guide provides a comprehensive exploration of the synthesis, chemical properties, reactivity, and applications of Ethyl 5-bromo-4-oxopentanoate, intended to serve as a valuable resource for researchers and scientists in both academic and industrial settings.

Physicochemical Properties and Structural Elucidation

Ethyl 5-bromo-4-oxopentanoate, with the CAS number 14594-25-3, is a halogenated ketoester. A summary of its key physicochemical properties is presented in Table 1.[2][3]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁BrO₃ | [2] |

| Molecular Weight | 223.07 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | 270.7 ± 15.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 117.5 ± 20.4 °C | [3] |

| LogP | 1.31 | [3] |

Spectroscopic Characterization

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the ethyl group (a quartet and a triplet), and the pentanoate backbone. The methylene protons adjacent to the carbonyl groups and the bromine atom will show characteristic chemical shifts and coupling patterns.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven unique resonances, including the carbonyl carbons of the ester and ketone, the carbon bearing the bromine atom, and the carbons of the ethyl group and the methylene groups of the backbone.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester functionalities, typically in the range of 1715-1750 cm⁻¹. The C-Br stretching vibration is expected to appear in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern of bromine, which will aid in confirming the molecular weight and elemental composition.

Synthesis of Ethyl 5-bromo-4-oxopentanoate

The primary and most direct route to Ethyl 5-bromo-4-oxopentanoate is through the selective α-bromination of its precursor, ethyl 4-oxopentanoate (also known as ethyl levulinate). This reaction is referenced in the patent literature, highlighting its industrial relevance.[3]

Synthetic Workflow

The synthesis involves the reaction of ethyl 4-oxopentanoate with a brominating agent, typically bromine (Br₂), in a suitable solvent, often with an acid catalyst.

Caption: General workflow for the synthesis of Ethyl 5-bromo-4-oxopentanoate.

Detailed Experimental Protocol

This protocol is based on established methods for the α-bromination of ketones and esters.[4]

Materials:

-

Ethyl 4-oxopentanoate (1 equivalent)

-

Bromine (1-1.2 equivalents)

-

Glacial Acetic Acid

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or diethyl ether for extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl 4-oxopentanoate in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. Slowly add bromine, dissolved in a small amount of glacial acetic acid, dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as dichloromethane or diethyl ether.

-

Washing: Wash the combined organic layers with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude Ethyl 5-bromo-4-oxopentanoate can be purified by vacuum distillation or column chromatography on silica gel.

Self-Validation: The purity of the final product should be assessed by GC-MS and NMR spectroscopy. The presence of the characteristic isotopic pattern of bromine in the mass spectrum and the expected signals in the NMR spectrum will confirm the identity and purity of the compound.

Reactivity and Mechanistic Considerations

The reactivity of Ethyl 5-bromo-4-oxopentanoate is dominated by the presence of two key functional groups: the α-bromoketone and the ethyl ester. This dual functionality allows for a wide range of chemical transformations.

The α-Haloketone Moiety: A Hub of Reactivity

The α-bromoketone is a highly versatile functional group with two electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. This makes it susceptible to attack by a variety of nucleophiles.

Caption: Key reaction pathways of the α-bromoketone moiety.

Applications in Organic Synthesis

The unique reactivity of Ethyl 5-bromo-4-oxopentanoate makes it a valuable intermediate in the synthesis of a variety of organic molecules, particularly heterocyclic compounds.

Synthesis of Thiazoles

The Hantzsch thiazole synthesis is a classic method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide. Ethyl 5-bromo-4-oxopentanoate can serve as the α-haloketone component in this reaction, leading to the formation of 2-aminothiazole derivatives which are prevalent in many biologically active compounds.[5][6]

Reaction Scheme:

Ethyl 5-bromo-4-oxopentanoate + Thioamide → Substituted Thiazole

Synthesis of Pyrroles

Similarly, in the Hantzsch pyrrole synthesis, an α-haloketone reacts with a β-ketoester and ammonia or a primary amine to form a substituted pyrrole.[4][7] Ethyl 5-bromo-4-oxopentanoate can be employed in this multicomponent reaction to generate highly functionalized pyrrole rings, which are core structures in numerous natural products and pharmaceuticals.

Favorskii Rearrangement

The Favorskii rearrangement is a base-catalyzed reaction of α-haloketones that leads to the formation of carboxylic acid derivatives, often with a ring contraction in cyclic systems.[8][9] While less common for acyclic substrates, under specific basic conditions, Ethyl 5-bromo-4-oxopentanoate could potentially undergo this rearrangement to yield a substituted cyclopropanone intermediate, which would then open to form a branched-chain carboxylic acid derivative.

Application in Drug Discovery: A Key Linker for PROTACs